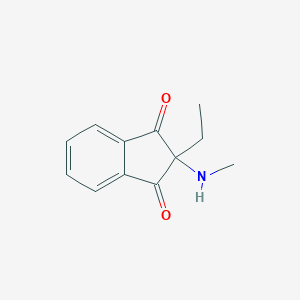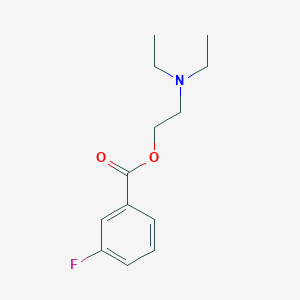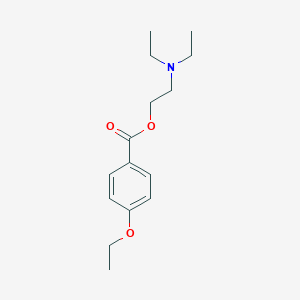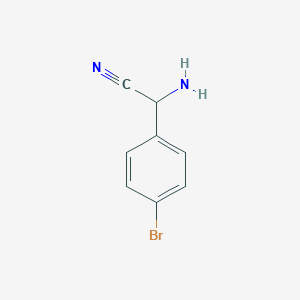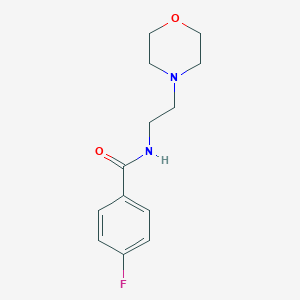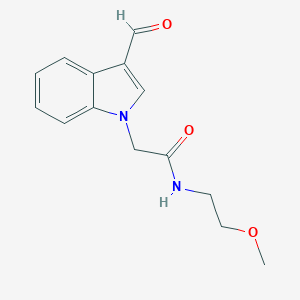
2-(3-formyl-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Formyl-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide, also known as FMAA, is an indole-based compound which has been studied for its potential applications in scientific research. FMAA is a novel compound that has been explored for its synthetic, biochemical, and physiological effects.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for the compound '2-(3-formyl-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide' involves the reaction of 3-formylindole with N-(2-methoxyethyl)acetamide in the presence of a suitable catalyst.
Starting Materials
3-formylindole, N-(2-methoxyethyl)acetamide
Reaction
Step 1: Dissolve 3-formylindole (1.0 equiv.) and N-(2-methoxyethyl)acetamide (1.2 equiv.) in a suitable solvent such as dichloromethane., Step 2: Add a suitable catalyst such as p-toluenesulfonic acid (0.1 equiv.) to the reaction mixture and stir the mixture at room temperature for 24 hours., Step 3: After completion of the reaction, extract the product with a suitable solvent such as ethyl acetate., Step 4: Purify the product by column chromatography using a suitable eluent such as a mixture of ethyl acetate and hexanes., Step 5: Characterize the product using spectroscopic techniques such as NMR and mass spectrometry.
科学的研究の応用
2-(3-formyl-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide has been studied for its potential applications in scientific research. It has been used as a model compound for studying the mechanism of action of indole-based compounds. It has also been used to study the effects of indole-based compounds on biochemical and physiological processes. Furthermore, 2-(3-formyl-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide has been used to study the effects of chemical modifications on the properties of indole-based compounds.
作用機序
The mechanism of action of 2-(3-formyl-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide is not fully understood. However, it is believed that 2-(3-formyl-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide binds to the active sites of enzymes, receptors, and other proteins, modulating their activity. This binding can result in changes in the biochemical and physiological processes of the body.
生化学的および生理学的効果
2-(3-formyl-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide has been studied for its biochemical and physiological effects. It has been shown to modulate the activity of enzymes involved in the metabolism of drugs and other compounds. It has also been shown to modulate the activity of receptors involved in the regulation of cell growth, differentiation, and survival. Furthermore, 2-(3-formyl-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide has been studied for its effects on the immune system, as well as its effects on the cardiovascular and nervous systems.
実験室実験の利点と制限
The main advantage of using 2-(3-formyl-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide in lab experiments is its availability. 2-(3-formyl-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide can be easily synthesized and is relatively inexpensive. Furthermore, it is stable and can be stored for long periods of time. The main limitation of using 2-(3-formyl-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide in lab experiments is that its mechanism of action is not fully understood.
将来の方向性
There are a number of potential future directions for 2-(3-formyl-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide. These include further research into its mechanism of action, its effects on biochemical and physiological processes, and its potential applications in drug development. Additionally, further research into its effects on the immune system, cardiovascular system, and nervous system could be beneficial. Finally, further research into its potential as a therapeutic agent could be beneficial.
特性
IUPAC Name |
2-(3-formylindol-1-yl)-N-(2-methoxyethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-19-7-6-15-14(18)9-16-8-11(10-17)12-4-2-3-5-13(12)16/h2-5,8,10H,6-7,9H2,1H3,(H,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MACJMJIASRJROC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN1C=C(C2=CC=CC=C21)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90364906 |
Source


|
| Record name | 2-(3-formyl-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90364906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-formyl-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide | |
CAS RN |
347319-85-1 |
Source


|
| Record name | 2-(3-formyl-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90364906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


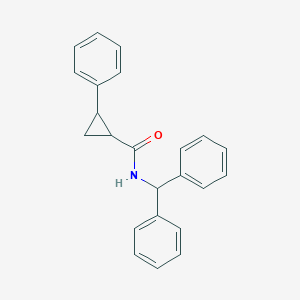
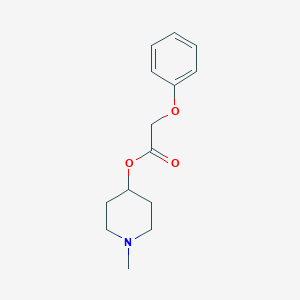
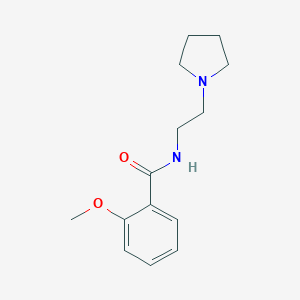

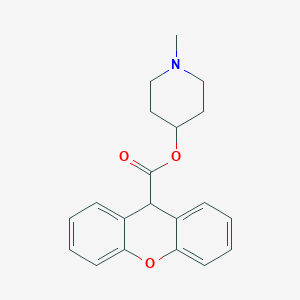

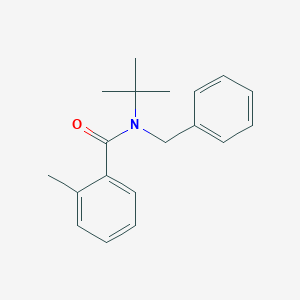
![1H-Pyrrolo[2,3-b]pyridine-3-ethanamine, 5-bromo-](/img/structure/B184681.png)
